molecular formula C23H28N4O4 B10992995 N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)morpholine-4-carboxamide

N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)morpholine-4-carboxamide

Cat. No.: B10992995
M. Wt: 424.5 g/mol
InChI Key: OLNLVOFOXFCEFQ-UHFFFAOYSA-N
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Description

N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)morpholine-4-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives. This compound has garnered significant interest in scientific research due to its potential pharmacological properties, particularly in the field of neuroprotection and acetylcholinesterase inhibition .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)morpholine-4-carboxamide typically involves multiple steps. The process begins with the preparation of the piperazine derivative, followed by the introduction of the morpholine-4-carboxamide moiety. Common reagents used in these reactions include piperazine, 2-methoxyphenyl isocyanate, and morpholine-4-carboxylic acid. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing automated systems and advanced purification techniques to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)morpholine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various alkylating agents. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)morpholine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential neuroprotective effects and its ability to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine.

    Medicine: It is investigated for its potential therapeutic effects in treating neurodegenerative diseases such as Alzheimer’s disease.

    Industry: It is used in the development of new pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. One of the primary targets is acetylcholinesterase, an enzyme that breaks down acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, which can help improve cognitive function and alleviate symptoms of neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)morpholine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its ability to inhibit acetylcholinesterase and its potential neuroprotective effects make it a valuable compound in scientific research .

Properties

Molecular Formula

C23H28N4O4

Molecular Weight

424.5 g/mol

IUPAC Name

N-[4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl]morpholine-4-carboxamide

InChI

InChI=1S/C23H28N4O4/c1-30-21-5-3-2-4-20(21)25-10-12-26(13-11-25)22(28)18-6-8-19(9-7-18)24-23(29)27-14-16-31-17-15-27/h2-9H,10-17H2,1H3,(H,24,29)

InChI Key

OLNLVOFOXFCEFQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)NC(=O)N4CCOCC4

Origin of Product

United States

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